(R)-tert-Butyl pyrrolidine-2-carboxylate
Overview
Description
(R)-tert-Butyl pyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
H-D-PRO-OTBU, also known as tert-butyl (2R)-pyrrolidine-2-carboxylate or ®-tert-Butyl pyrrolidine-2-carboxylate, is a chemical compound used in the synthesis of various pharmaceuticals It is known that such compounds are often used in the synthesis of peptides and proteins, suggesting that its targets could be specific amino acid sequences within these larger molecules .
Mode of Action
The mode of action of H-D-PRO-OTBU involves its role as a building block in the synthesis of peptides and proteins . It is used as a protective agent for the Fmoc protecting group in the process of amino ester hydrolysis . This allows for the selective deprotection of esters to create solid-phase peptide synthesis (SPPS) ready amino acids .
Biochemical Pathways
The biochemical pathways affected by H-D-PRO-OTBU are those involved in peptide and protein synthesis . By acting as a protective agent during amino ester hydrolysis, H-D-PRO-OTBU enables the creation of SPPS-ready amino acids, which can then be used to build peptides and proteins .
Pharmacokinetics
As a compound used in the synthesis of peptides and proteins, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .
Result of Action
The result of H-D-PRO-OTBU’s action is the creation of SPPS-ready amino acids, which can then be used in the synthesis of peptides and proteins . This can have various downstream effects depending on the specific peptides or proteins being synthesized.
Action Environment
The action of H-D-PRO-OTBU is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactants can all impact the efficacy and stability of H-D-PRO-OTBU in its role as a protective agent during amino ester hydrolysis .
Properties
IUPAC Name |
tert-butyl (2R)-pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.